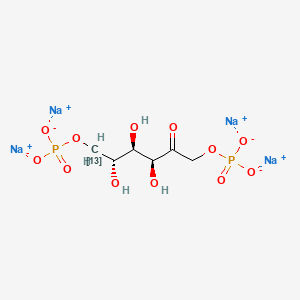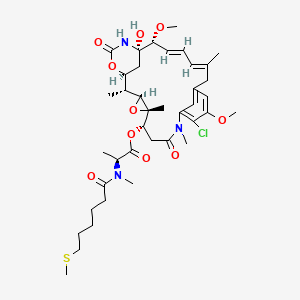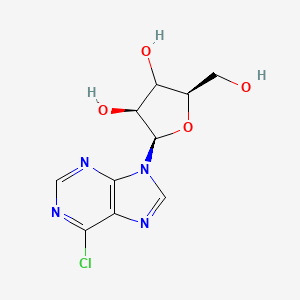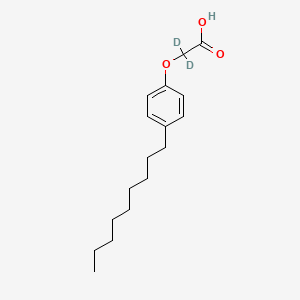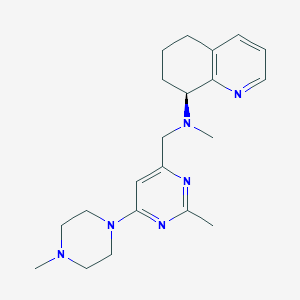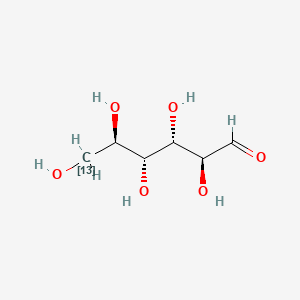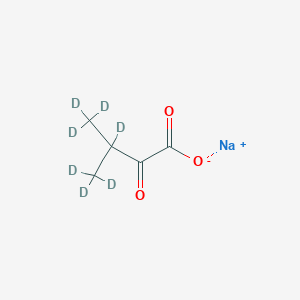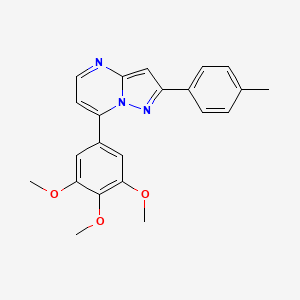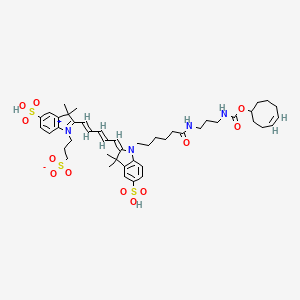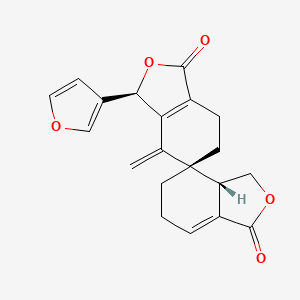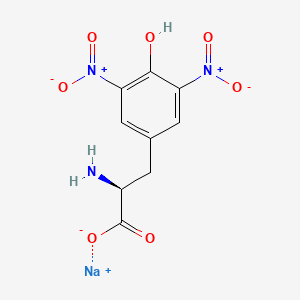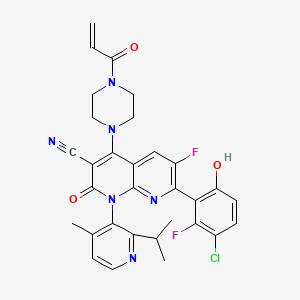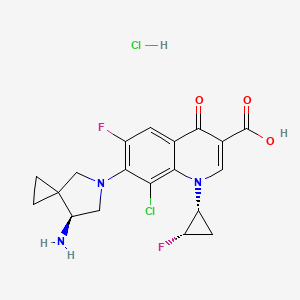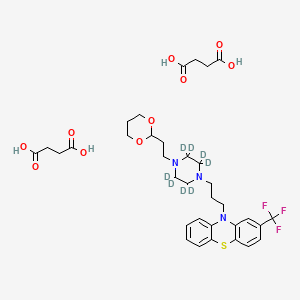
Oxaflumazine-d8 Succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxaflumazine-d8 Succinate is a deuterium-labeled analogue of Oxaflumazine Succinate. It is a compound with the molecular formula C26H32D8F3N3O2S•2(C4H8O4) and a molecular weight of 755.87 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Análisis De Reacciones Químicas
Oxaflumazine-d8 Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Oxaflumazine-d8 Succinate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and kinetics. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, this compound is used as a reference compound in pharmacokinetic studies to understand the metabolism and distribution of drugs. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Oxaflumazine-d8 Succinate involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to trace and quantify the metabolic pathways of drugs. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Comparación Con Compuestos Similares
Oxaflumazine-d8 Succinate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include Oxaflumazine Succinate, which is the non-deuterated form, and other deuterium-labeled analogues used in pharmacokinetic studies. The deuterium labeling provides enhanced stability and allows for more precise tracing of metabolic pathways compared to non-deuterated compounds .
Propiedades
Fórmula molecular |
C34H44F3N3O10S |
|---|---|
Peso molecular |
751.8 g/mol |
Nombre IUPAC |
butanedioic acid;10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)/i13D2,14D2,15D2,16D2;; |
Clave InChI |
GGEQGDSOSYWSPU-HPZFCIHTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCC5OCCCO5)([2H])[2H])[2H].C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
SMILES canónico |
C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
